Clocinizine, a benzhydrylpiperazine derivative, is a first-generation antihistamine. [] While structurally similar to cinnarizine and flunarizine, clocinizine possesses a Z geometry, unlike the E geometry of the other two compounds. [] It is primarily employed in scientific research as a subject of analytical chemistry studies, particularly in the context of pharmaceutical analysis. [, , ]
The synthesis of clocinizine has been the subject of various studies, with one notable method involving a straightforward route that emphasizes efficiency. The synthesis typically begins with the preparation of a suitable precursor, which undergoes several chemical transformations, including cyclization and alkylation reactions.
A detailed synthesis route includes:
These methods have been optimized for better yields and reduced reaction times, making them suitable for large-scale production .
Clocinizine has a complex molecular structure characterized by its phenothiazine backbone. The molecular formula is , and it features a chlorobenzene ring attached to a piperazine moiety.
The three-dimensional conformation of clocinizine allows it to effectively interact with H1 receptors, contributing to its antihistaminic activity.
Clocinizine participates in various chemical reactions typical of antihistamines. Key reactions include:
These reactions are significant for understanding both the stability of clocinizine in pharmaceutical formulations and its metabolic pathways within biological systems.
Clocinizine exerts its therapeutic effects primarily through antagonism of H1 histamine receptors. By binding to these receptors, clocinizine inhibits the action of endogenous histamine, which is responsible for allergic symptoms such as itching, sneezing, and nasal congestion.
Clocinizine exhibits several notable physical and chemical properties:
These properties are essential for formulating effective pharmaceutical products that ensure proper delivery and absorption in the body.
Clocinizine is utilized primarily in clinical settings for:
Research continues into additional applications of clocinizine, particularly regarding its interactions within neuropharmacology and potential uses beyond traditional antihistamine roles.
Clocinizine (chemical name: 1-[(4-chlorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine) is a first-generation antihistamine of the diphenylmethylpiperazine class. Its molecular formula is C₂₆H₂₇ClN₂, with a molecular weight of 402.97 g/mol [4] [8] [10]. The structure comprises three key moieties:
Stereochemical analysis confirms the cinnamyl double bond adopts an E-configuration, as evidenced by the InChI key (ZSQANMZWGKYDER-JXMROGBWSA-N) [10]. This planar arrangement minimizes steric repulsion and influences molecular packing. No chiral centers exist, eliminating enantiomeric complexity. Quantum mechanical studies suggest the benzhydryl group rotates freely at physiological temperatures, while the piperazine ring adopts a chair conformation [1] [5].
Element | Percentage Composition |
---|---|
Carbon (C) | 77.50% |
Hydrogen (H) | 6.75% |
Chlorine (Cl) | 8.80% |
Nitrogen (N) | 6.95% |
Clocinizine is synthesized via a three-step sequence optimized for industrial production:
Step 1: Reduction4-Chlorobenzophenone undergoes sodium borohydride-mediated reduction to yield 4-chlorobenzhydrol (75-85% yield). Solvent selection (methanol vs. ethanol) impacts purity, with ethanol reducing diol byproduct formation [4].
Step 2: Halogenation4-Chlorobenzhydrol reacts with thionyl chloride (SOCl₂) in anhydrous dichloromethane, generating 4-chlorobenzhydryl chloride. Kinetic studies show 90% conversion within 2 hours at 0-5°C, minimizing decomposition [4] [8].
Step 3: Double AlkylationPiperazine undergoes sequential alkylation:
Optimization Strategies:
Intermediate | CAS Number | Role |
---|---|---|
4-Chlorobenzophenone | 134-85-0 | Starting material |
4-Chlorobenzhydrol | 119-56-2 | Alcohol intermediate |
4-Chlorobenzhydryl chloride | 134-83-8 | Alkylating agent |
1-(4-Chlorobenzhydryl)piperazine | 303-26-4 | Key amine intermediate |
Cinnamyl bromide | 4392-24-9 | Side-chain alkylating agent |
Solubility Profile:
The compound exhibits lipophilic character (calculated logP = 5.9), limiting aqueous solubility. Solubility increases exponentially below pH 3 due to piperazine protonation (pKa₁ = 3.1; pKa₂ = 7.8) [5] [8].
Thermal Properties:
Stability Challenges:
Stabilization strategies include:
Stress Condition | Major Degradants | Detection Method |
---|---|---|
Acidic hydrolysis | Des-cinnamyl clocinizine | LC-MS (m/z 289) |
Alkaline hydrolysis | 4-Chlorobenzhydryl vinyl ether | HPLC-UV (254 nm) |
Oxidative stress | Clocinizine N-oxide | LC-MS (m/z 419) |
Photolysis | Dechlorinated dimers | LC-MS (m/z 749) |
Chromatographic Techniques:HPLC Methods:
LC-MS/MS Advancements:
Innovative Approaches:
Parameter | Conditions | Performance |
---|---|---|
Column | Phenomenex Gemini Phenyl Hexyl (250 mm) | Peak asymmetry: 1.0–1.2 |
Mobile Phase | Acetonitrile: phosphate buffer (pH 3.1) (42:58) | Resolution >2.0 |
Flow Rate | 1.2 mL/min | Pressure: 220 bar |
Detection | UV 215 nm | S/N >10 at LOQ |
Linearity Range | 5–3200 ng/mL | R² = 0.9998 |
Retention Time | 30.39 min | Runtime: 40 min |
Method Validation:
Future directions include microfluidic chip-based sensors for point-of-care monitoring and cryogenic probe-assisted NMR quantification (¹³C detection limit: 0.1 µg/mL) [7].
Systematic Name | Synonym |
---|---|
1-[(4-chlorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine | Clocinizine |
4-Chlorobenzhydrol | Synthesis intermediate |
1-(4-Chlorobenzhydryl)piperazine | Synthesis intermediate |
Cinnamyl bromide | Alkylating agent |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0